3-Bromo-4-fluorobenzimidamide
Overview
Description
3-Bromo-4-fluorobenzimidamide is an organic compound with the molecular formula C7H6BrFN2 It is a derivative of benzimidamide, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-fluorobenzimidamide typically involves the following steps:
Bromination and Fluorination: The starting material, benzimidamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the benzene ring.
Amidation: The brominated and fluorinated intermediate is then subjected to amidation to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Common catalysts used in such processes include zinc bromide and other Lewis acids .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorobenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-4-fluorobenzimidamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is investigated for its properties in the development of new materials, such as polymers and coatings.
Biological Studies: Researchers study its biological activity to understand its potential as a bioactive molecule.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzimidamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Bromo-4-fluorobenzaldehyde: This compound is structurally similar but contains an aldehyde group instead of an amidine group.
3-Bromo-4-fluorobenzonitrile: Another similar compound with a nitrile group.
Uniqueness: 3-Bromo-4-fluorobenzimidamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4-fluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYYJGDZDDWEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696022 | |
Record name | 3-Bromo-4-fluorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929960-29-2 | |
Record name | 3-Bromo-4-fluorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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